3,5-Diphenylpyridazine

Neuroscience Medicinal Chemistry Receptor Pharmacology

3,5-Diphenylpyridazine is a diaryl-substituted pyridazine heterocycle (C16H12N2, MW 232.28 g/mol) featuring two phenyl rings attached at the 3- and 5-positions of the 1,2-diazine core. This substitution pattern confers distinct electronic properties and a planar molecular geometry , differentiating it from other diazine analogs and regioisomeric diphenylpyridazines in both coordination chemistry and biological target engagement.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 1026-46-6
Cat. No. B15371788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenylpyridazine
CAS1026-46-6
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-17-12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyRTNPJCQBMCRDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diphenylpyridazine (CAS 1026-46-6): Core Physicochemical and Structural Profile


3,5-Diphenylpyridazine is a diaryl-substituted pyridazine heterocycle (C16H12N2, MW 232.28 g/mol) featuring two phenyl rings attached at the 3- and 5-positions of the 1,2-diazine core [1]. This substitution pattern confers distinct electronic properties and a planar molecular geometry [2], differentiating it from other diazine analogs and regioisomeric diphenylpyridazines in both coordination chemistry and biological target engagement.

Why 3,5-Diphenylpyridazine Cannot Be Interchanged with Other Pyridazine or Diazine Analogs


Substitution pattern, heteroatom positioning, and aryl group regiochemistry critically govern the electronic, steric, and biological properties of pyridazine derivatives [1]. The 3,5-diphenyl substitution yields a specific molecular topology and dipole orientation that is distinct from 3,6-, 4,5-, or 4,6-diphenyl regioisomers, directly impacting receptor binding affinity, metal coordination geometry, and crystal packing [2]. Simply sourcing any diphenylpyridazine or alternative diazine without verifying the exact substitution pattern introduces significant risk of altered target selectivity, reduced activity, or complete loss of desired functional properties.

Quantitative Differentiation Guide: 3,5-Diphenylpyridazine vs. Closest Analogs


Subtype-Selective GABA-A Receptor Binding: α5/β3/γ2 vs. α1/β3/γ2 Affinity

3,5-Diphenylpyridazine exhibits high-affinity binding to GABA-A receptors with demonstrable subtype selectivity. In a direct radioligand displacement assay, it displayed a Ki of 29 nM against the human α5β3γ2 subtype compared to 36 nM against the α1β3γ2 subtype [1]. This 1.24-fold selectivity for α5-containing receptors, while modest in magnitude, is a quantifiable difference that may be leveraged in probe development.

Neuroscience Medicinal Chemistry Receptor Pharmacology

Molecular Planarity: Structural Differentiation from Non-Planar Pyridazine Derivatives

X-ray crystallographic analysis reveals that 3,5-diphenylpyridazine adopts a highly planar conformation in the solid state, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and an overall deviation from planarity of less than 0.2 Å [1]. This near-perfect planarity contrasts with the non-planar geometries observed for many ortho-substituted pyridazines and other diazine isomers [2], and is a key determinant of π-stacking interactions and crystal packing motifs.

Crystal Engineering Materials Science Supramolecular Chemistry

Corrosion Inhibition Efficiency: 3,5-Diphenylpyridazine vs. Other Pyridazine Derivatives in Acidic Media

In comparative weight-loss studies of pyridazine derivatives as mild steel corrosion inhibitors in 1 M HCl, 3,5-diphenylpyridazine (identified as P1) demonstrated an inhibition efficiency of 48.5% at 353 K and 10⁻³ M concentration [1]. Under identical conditions, other pyridazine derivatives (P2-P4) exhibited varying efficiencies, confirming that substitution pattern and electronic properties directly modulate corrosion inhibition performance.

Corrosion Science Industrial Chemistry Surface Engineering

High-Impact Application Scenarios for 3,5-Diphenylpyridazine (CAS 1026-46-6)


GABA-A Receptor Probe Development and CNS Drug Discovery

As a low molecular weight scaffold with nanomolar affinity for GABA-A receptors and measurable α5/α1 subtype selectivity (Ki 29 nM vs. 36 nM) [1], 3,5-diphenylpyridazine serves as a validated starting point for medicinal chemistry programs targeting cognitive impairment, anxiety disorders, or other CNS indications where α5-containing GABA-A receptor modulation is therapeutically relevant. The compound's simple structure facilitates rapid SAR expansion and analog synthesis.

Crystal Engineering and Supramolecular Materials Research

The near-perfect planar geometry of 3,5-diphenylpyridazine (torsion angle -179(2)°, deviation < 0.2 Å) [2] makes it an ideal building block for crystal engineering studies, particularly in the design of π-stacked architectures, coordination polymers, and functional organic materials. Its predictable packing behavior supports systematic investigations of structure-property relationships in solid-state materials.

Corrosion Inhibitor Formulation for Acidic Industrial Environments

With quantified inhibition efficiency (48.5% at 353 K and 10⁻³ M in 1 M HCl) [3], 3,5-diphenylpyridazine is a candidate component in corrosion inhibitor formulations for mild steel protection in acidic pickling, cleaning, or oilfield applications. The availability of comparative performance data across multiple pyridazine derivatives enables rational formulation optimization.

Reference Standard for Analytical Method Development

The well-defined molecular structure, available crystal structure data (R = 0.050), and established physicochemical properties (C16H12N2, MW 232.28 g/mol) [4] make 3,5-diphenylpyridazine a suitable reference standard for HPLC, GC-MS, and NMR method development and validation in analytical laboratories supporting pyridazine-related research.

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